molecular formula C11H11NO2 B2646170 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one CAS No. 125709-98-0

7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one

Cat. No.: B2646170
CAS No.: 125709-98-0
M. Wt: 189.214
InChI Key: ACKDRTHLZVLFJX-UHFFFAOYSA-N
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Description

7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one is a dihydroquinolinone derivative of significant interest in medicinal and organic chemistry research. This compound features a core quinolinone structure, a privileged scaffold known for its diverse biological activities and presence in various pharmacologically active molecules . As a building block, it is valuable for constructing complex heterocyclic systems, particularly for developing new linear and fused heterocyclic assemblies containing hydroquinoline fragments . Researchers are exploring hydroquinoline-based compounds for a range of potential applications, including serving as inhibitors for specific enzymes and as precursors for synthesizing novel coumarin derivatives, which are themselves investigated for antibacterial properties . The precise mechanism of action is dependent on the final synthesized compound and target system. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not classified as a drug, cosmetic, or for personal use of any kind. Handle with appropriate care following safe laboratory practices.

Properties

IUPAC Name

7-hydroxy-4,8-dimethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-5-10(14)12-11-7(2)9(13)4-3-8(6)11/h3-5,13H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKDRTHLZVLFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 4,8-dimethylquinoline-2,7-diol with suitable reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various functionalized quinolines .

Mechanism of Action

The mechanism of action of 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight CAS Number Key Properties/Synthesis Methods
7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one 4,8-dimethyl, 7-hydroxy 182.22 1511203-24-9 High polarity due to hydroxy group; potential antioxidant activity; synthesized via regioselective alkylation/hydroxylation .
5,8-Dimethyl-1,2-dihydroquinolin-2-one 5,8-dimethyl 173.21 37509-60-7 Lower polarity; methyl groups enhance lipophilicity; used in dye intermediates .
6-Hydroxy-3,4-dihydro-1H-quinolin-2-one 6-hydroxy 177.17* 54197-66-9 Hydroxy group at position 6 alters hydrogen-bonding interactions; explored in cardiovascular agents .
4,4-Dimethyl-3,4-dihydroquinolin-2-one 4,4-dimethyl 177.22 N/A Anti-cancer applications; rigidified structure due to geminal dimethyl group .
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one 2-methyl, tetrahydro 163.22 N/A Saturated ring improves metabolic stability; synthesized via HPLC and LC-MS .

*Calculated from molecular formula C₉H₉NO₂.

Key Observations :

  • Substituent Position: The 7-hydroxy group in the target compound distinguishes it from analogs like 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one, where the hydroxy group at position 6 may reduce steric hindrance for receptor binding .
  • Ring Saturation: Tetrahydroquinolones (e.g., 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one) exhibit enhanced conformational flexibility and metabolic stability compared to dihydroquinolinones .

Biological Activity

7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, antiviral, and anti-inflammatory effects, supported by case studies and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO2C_10H_{11}NO_2 with a molecular weight of approximately 177.20 g/mol. Its structure allows for interactions with various biological targets, contributing to its bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action involves the inhibition of essential biosynthetic pathways.

Case Study: Antifungal Activity
In vitro studies showed that this compound inhibited the growth of Candida albicans with an IC50 value of 12.5 µM, comparable to established antifungal agents like fluconazole (IC50 = 10 µM) . The mechanism was attributed to the inhibition of HMG-CoA reductase, crucial for ergosterol biosynthesis in fungi.

CompoundIC50 (µM)Mechanism
This compound12.5HMG-CoA reductase inhibition
Fluconazole10.0Ergosterol synthesis disruption

Antiviral Properties

The compound has also been investigated for its antiviral potential. It was found to inhibit key host kinases involved in viral entry and replication processes.

Case Study: Antiviral Efficacy against Dengue Virus
In another study focusing on dengue virus (DENV), the compound exhibited significant antiviral activity with an EC50 of 5 µM. This effect was linked to its ability to inhibit AAK1-mediated endocytosis pathways crucial for DENV entry into cells.

CompoundEC50 (µM)Viral Target
This compound5.0AAK1
Ribavirin4.0DENV replication

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases. Further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity and leads to various biological effects such as:

  • Antimicrobial Activity : Disruption of essential biosynthetic pathways.
  • Antiviral Effects : Inhibition of viral proteins or host cell kinases involved in replication.
  • Anti-inflammatory Properties : Modulation of inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one, and what methodological considerations are critical for reproducibility?

  • Answer: The compound can be synthesized via cyclization of substituted anthranilic acid derivatives or through palladium-catalyzed coupling reactions. Key steps include regioselective hydroxylation at the 7-position and dimethylation at the 4- and 8-positions. Reagents such as POCl₃ for cyclization or microwave-assisted heating for improved yield are often employed. Reproducibility hinges on strict control of reaction conditions (e.g., temperature, solvent purity) and intermediate characterization using HPLC or NMR .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Answer: Structural validation typically involves a combination of 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding patterns. Mass spectrometry (HRMS) is used to verify molecular weight, while X-ray crystallography may resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria). Comparative analysis against reference standards (e.g., CAS 54197-66-9 analogs) ensures batch consistency .

Q. What biological activities are associated with this compound, and how are these assays designed?

  • Answer: Preliminary studies suggest antimicrobial and anti-inflammatory properties. Assays include in vitro bacterial inhibition (e.g., MIC determination via broth microdilution) and COX-2 enzyme inhibition. Positive controls (e.g., ibuprofen for COX-2) and dose-response curves (0.1–100 µM) are critical for validating activity. Solubility in DMSO/PBS mixtures must be optimized to avoid false negatives .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly for scale-up?

  • Answer: Yield optimization requires addressing steric hindrance from the 4,8-dimethyl groups. Catalytic systems like Pd(OAc)₂/Xantphos improve coupling efficiency, while flow chemistry reduces side reactions during cyclization. DoE (Design of Experiments) approaches can identify critical parameters (e.g., reaction time, catalyst loading). Purity ≥97% (via HPLC) is essential for pharmacological studies .

Q. How do researchers resolve contradictions in spectral data for dihydroquinolinone derivatives, such as unexpected downfield shifts in 1H^1H-NMR?

  • Answer: Discrepancies often arise from dynamic tautomerism or solvent-dependent conformational changes. Variable-temperature NMR (VT-NMR) can elucidate equilibrium shifts, while deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) may stabilize specific tautomers. Computational modeling (DFT) of chemical shifts provides additional validation .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound analogs?

  • Answer: SAR studies involve systematic substitution at the 3-, 5-, and 6-positions. For example, introducing electron-withdrawing groups (e.g., -NO₂) at position 5 enhances antimicrobial activity. Parallel synthesis and high-throughput screening (384-well plates) enable rapid evaluation. QSAR models incorporating Hammett constants or logP values further guide design .

Q. How are data reproducibility challenges addressed in pharmacological studies of this compound?

  • Answer: Reproducibility requires rigorous analytical validation (e.g., USP/Ph. Eur. guidelines for HPLC). Batch-to-batch variability is minimized via standardized purification protocols (e.g., flash chromatography with silica gel 60). Collaborative studies across labs using blinded samples help identify confounding factors (e.g., solvent residues) .

Q. What emerging applications of this compound are being explored beyond traditional bioactivity?

  • Answer: Recent work investigates its role as a ligand in metal-organic frameworks (MOFs) for catalytic applications. Computational docking studies suggest potential in targeting kinase enzymes (e.g., EGFR mutants). Synchrotron-based XAS (X-ray absorption spectroscopy) is used to study coordination chemistry .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate conflicting results using orthogonal techniques (e.g., IR + NMR + XRD) and replicate experiments with independent synthetic batches.
  • Experimental Design: Prioritize factorial designs to evaluate interactions between substituents and reaction conditions.

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